4'-Chlorochalcone

Catalog No.
S1973126
CAS No.
956-02-5
M.F
C15H11ClO
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chlorochalcone

CAS Number

956-02-5

Product Name

4'-Chlorochalcone

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11ClO

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

InChI Key

HIINIOLNGCQCSM-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl

Potential Therapeutic Agent for Neurodegenerative Diseases

There's ongoing research exploring the potential of 4'-Chlorochalcone as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease []. Studies suggest it might possess neuroprotective properties by reducing the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease []. However, further research is needed to determine its efficacy and safety in clinical settings.

Metal Chelation Studies

4'-Chlorochalcone's ability to form complexes with metal ions makes it a valuable tool in metal chelation studies. Research suggests it can complex with copper and iron ions, potentially aiding in the development of methods for detecting and removing these metals from environmental samples [].

4'-Chlorochalcone is a chemical compound classified as a chalcone derivative, characterized by the presence of a chloro group at the 4-position of the chalcone structure. Its molecular formula is C15H11ClO, and it has a molecular weight of approximately 242.7 g/mol. The compound typically exists as a solid, exhibiting a melting point range of 97-101 °C and is known to form crystals in a monoclinic system with space group P21/c .

Chalcones are known for their trans configuration, and 4'-Chlorochalcone is specifically noted for its unique properties that arise from the substitution of the chlorine atom, which can influence its reactivity and biological activity .

  • Interact with enzymes or receptors involved in cell signaling pathways [].
  • Induce oxidative stress in cancer cells.
Typical of chalcones. One notable reaction is the conjugate addition with pyrrole in the presence of mesoporous aluminosilicate catalysts, leading to the formation of C2-alkylated pyrrole derivatives . Additionally, it can undergo aldol condensation reactions under acidic or alkaline conditions, facilitating its synthesis from acetophenone and 4-chlorobenzaldehyde .

The general reaction for its synthesis can be represented as follows:

text
4-Chlorobenzylideneacetophenone + Base → 4'-Chlorochalcone + H2O

Research has indicated that 4'-Chlorochalcone exhibits significant biological activities. Notably, it has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may reduce the aggregation of beta-amyloid plaques, which are characteristic of Alzheimer's pathology. Furthermore, it has shown antibacterial properties and potential antioxidant activities, making it a candidate for further pharmacological exploration .

The synthesis of 4'-Chlorochalcone can be achieved through several methods:

  • Aldol Condensation: This method involves reacting acetophenone with 4-chlorobenzaldehyde in the presence of a base or acid catalyst.
  • Conjugate Addition: Utilizing catalysts like AlKIT-5 to facilitate the reaction between pyrrole and 4'-Chlorochalcone.
  • Traditional Organic Synthesis: Various organic synthesis techniques can be employed to create derivatives or modify its structure for specific applications .

4'-Chlorochalcone finds utility in various fields due to its unique properties:

  • Pharmaceuticals: Its potential as a therapeutic agent for neurodegenerative diseases positions it as an important compound in drug development.
  • Metal Chelation Studies: The ability to form complexes with metal ions such as copper and iron makes it valuable in environmental chemistry for detecting and removing these metals from samples.
  • Antimicrobial Agents: Its antibacterial properties suggest potential applications in developing new antimicrobial treatments.

Interaction studies involving 4'-Chlorochalcone have revealed its ability to complex with various metal ions, which is crucial for understanding its role in biochemistry and environmental science. These interactions can aid in developing detection methods for heavy metals and understanding their behavior in biological systems.

Several compounds share structural similarities with 4'-Chlorochalcone, including:

  • Chalcone: The parent compound without any substitutions.
  • 4-Methylchalcone: A methyl-substituted derivative that exhibits different biological activities.
  • 2',4'-Dihydroxychalcone: Known for its antioxidant properties.
  • Flavonoids: A broader class of compounds that share similar structural features but differ in their functional groups.

Comparison Table

CompoundMolecular FormulaUnique Features
4'-ChlorochalconeC15H11ClONeuroprotective potential; metal chelation
ChalconeC15H12OBasic structure; no halogen substitution
4-MethylchalconeC16H14OMethyl group influences reactivity
2',4'-DihydroxychalconeC15H12O3Antioxidant properties; hydroxyl groups present
FlavonoidsVariesDiverse biological activities; broader classification

XLogP3

3.7

Wikipedia

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Dates

Modify: 2023-08-16
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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